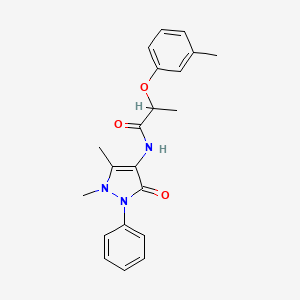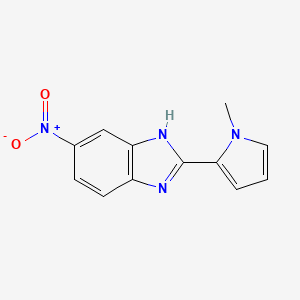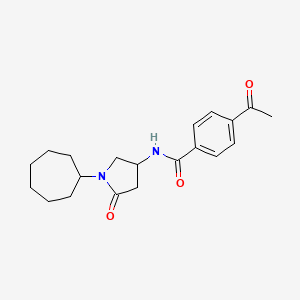
N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride, also known as compound 13, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that regulates insulin signaling and glucose homeostasis in the body.
Wirkmechanismus
Compound 13 works by binding to the active site of PTP1B and inhibiting its enzymatic activity. This leads to increased insulin signaling and glucose uptake in cells, which can improve glucose homeostasis in the body. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
Compound 13 has been shown to have several biochemical and physiological effects in the body. It can improve insulin sensitivity and glucose uptake in cells, leading to improved glucose homeostasis. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 is its specificity for PTP1B, which makes it a useful tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, one limitation of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
Zukünftige Richtungen
There are several future directions for research on N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13. One area of interest is the development of more potent analogs of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 that can achieve the desired biological effects at lower concentrations. In addition, further studies are needed to determine the long-term safety and efficacy of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 in animal models and humans. Finally, the potential use of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 in combination with other drugs for the treatment of metabolic disorders and cancer should be explored.
Synthesemethoden
The synthesis of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with benzylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the amine intermediate, which is further reacted with N-(tert-butoxycarbonyl)-beta-alanine to form the final product. The product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Compound 13 has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 can lead to improved glucose uptake and insulin sensitivity in the body. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-4-22(15-16-8-6-5-7-9-16)13-12-20(23)21-18-11-10-17(24-2)14-19(18)25-3;/h5-11,14H,4,12-13,15H2,1-3H3,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUVGANPWRYWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-[(1-methyl-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134064.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6134068.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6134070.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6134083.png)
![4-bromo-2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6134095.png)
![2-(4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6134105.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}azepane](/img/structure/B6134115.png)


![(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6134130.png)

![5-{[(4-chlorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6134151.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6134152.png)